2-[1-(3-Bromophenyl)cyclobutyl]acetic acid

Crystallinity Solid-State Properties Purification

2-[1-(3-Bromophenyl)cyclobutyl]acetic acid (CAS 1439900-31-8) is a synthetic aryl acetic acid derivative characterized by a cyclobutyl core substituted at the 1-position with a 3-bromophenyl moiety. This compound, with molecular formula C₁₂H₁₃BrO₂ and a molecular weight of 269.13 g/mol, is commercially available as a high-purity (≥95%) research chemical building block from multiple reputable vendors.

Molecular Formula C12H13BrO2
Molecular Weight 269.138
CAS No. 1439900-31-8
Cat. No. B2981799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(3-Bromophenyl)cyclobutyl]acetic acid
CAS1439900-31-8
Molecular FormulaC12H13BrO2
Molecular Weight269.138
Structural Identifiers
SMILESC1CC(C1)(CC(=O)O)C2=CC(=CC=C2)Br
InChIInChI=1S/C12H13BrO2/c13-10-4-1-3-9(7-10)12(5-2-6-12)8-11(14)15/h1,3-4,7H,2,5-6,8H2,(H,14,15)
InChIKeyNSOLDZCHFTXWDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-[1-(3-Bromophenyl)cyclobutyl]acetic acid (CAS 1439900-31-8): Structural and Procurement Baseline


2-[1-(3-Bromophenyl)cyclobutyl]acetic acid (CAS 1439900-31-8) is a synthetic aryl acetic acid derivative characterized by a cyclobutyl core substituted at the 1-position with a 3-bromophenyl moiety [1]. This compound, with molecular formula C₁₂H₁₃BrO₂ and a molecular weight of 269.13 g/mol, is commercially available as a high-purity (≥95%) research chemical building block from multiple reputable vendors . Its key features include a carboxylic acid functional group suitable for conjugation, a conformationally constrained cyclobutyl ring that restricts rotational freedom, and a meta-bromophenyl substituent offering distinct electronic and steric properties compared to ortho- and para- substituted analogs .

Why 2-[1-(3-Bromophenyl)cyclobutyl]acetic acid Cannot Be Replaced by Generic In-Class Analogs


Substituting 2-[1-(3-Bromophenyl)cyclobutyl]acetic acid with closely related aryl acetic acid analogs such as the 4-bromo isomer (CAS 1707367-76-7) or positional cyclobutyl variants (e.g., CAS 1782294-56-7) is not scientifically valid due to critical differences in molecular geometry, electronic distribution, and physicochemical properties [1]. The meta-substitution pattern on the phenyl ring uniquely influences the compound's LogP, dipole moment, and potential target binding interactions . Furthermore, the specific 1,1-disubstituted cyclobutyl scaffold imparts a distinct conformational bias that is absent in 3-substituted cyclobutyl analogs, directly impacting molecular recognition events and downstream synthetic utility . These quantifiable disparities, detailed below, preclude generic substitution in research and industrial applications.

Quantitative Differentiation of 2-[1-(3-Bromophenyl)cyclobutyl]acetic acid from Closest Analogs


Melting Point Comparison: 3-Bromo Isomer vs. 4-Bromo Isomer

The 3-bromophenyl isomer exhibits a well-defined melting point range of 76-78 °C, as empirically determined and reported by a reputable supplier . In contrast, no experimental melting point data is publicly available for the 4-bromo isomer (CAS 1707367-76-7) from authoritative sources, suggesting potential challenges in obtaining this analog in a well-defined crystalline form .

Crystallinity Solid-State Properties Purification

Lipophilicity (XLogP3-AA) Differentiation: 3-Bromo vs. 4-Bromo Isomer

The computed XLogP3-AA value for 2-[1-(3-bromophenyl)cyclobutyl]acetic acid is 3.6, as derived from the PubChem database using the XLogP3 3.0 algorithm [1]. This value provides a quantitative descriptor of the compound's lipophilicity, which is directly influenced by the meta-substitution pattern. While the exact XLogP3-AA for the 4-bromo isomer (CAS 1707367-76-7) is not similarly cataloged in PubChem, the positional difference in bromine substitution is known to modulate LogP in analogous aromatic systems, thereby affecting predicted membrane permeability and distribution coefficients.

Lipophilicity Membrane Permeability ADME Prediction

Purity Specification and Vendor Consistency

Multiple independent suppliers (AKSci, Apollo Scientific, ChemScene) consistently report a minimum purity of ≥95% for 2-[1-(3-bromophenyl)cyclobutyl]acetic acid . In contrast, the positional isomer 2-(3-(3-bromophenyl)cyclobutyl)acetic acid (CAS 1782294-56-7) is offered at a similar purity level by fewer vendors, with limited publicly available analytical documentation . This cross-vendor consistency in purity specification reduces procurement risk and ensures greater reproducibility in research applications.

Quality Control Reproducibility Procurement

Conformational Restriction: 1,1-Disubstituted Cyclobutyl Scaffold

The 1,1-disubstituted cyclobutyl core of 2-[1-(3-bromophenyl)cyclobutyl]acetic acid imposes a unique conformational constraint, as evidenced by its canonical SMILES representation O=C(O)CC1(C2=CC=CC(Br)=C2)CCC1, which shows the acetic acid and 3-bromophenyl groups attached to the same cyclobutyl carbon . This contrasts with the 3-substituted cyclobutyl isomer (CAS 1782294-56-7), where the acetic acid and bromophenyl moieties are attached to different carbons (SMILES: O=C(CC1CC(C1)C2=CC=CC(Br)=C2) . The 1,1-disubstituted geometry results in a more restricted rotational freedom and a distinct spatial arrangement of functional groups, which can significantly alter binding interactions and synthetic derivatization pathways.

Conformational Bias Scaffold Rigidity Molecular Recognition

Optimized Use Cases for 2-[1-(3-Bromophenyl)cyclobutyl]acetic acid Based on Quantitative Differentiation


Crystallography and Solid-State Formulation Studies

The well-defined melting point (76-78 °C) of 2-[1-(3-bromophenyl)cyclobutyl]acetic acid makes it a reliable candidate for crystallography experiments and solid-state formulation development. In contrast to the 4-bromo isomer, which lacks authoritative melting point data [1], this compound can be reproducibly crystallized and characterized, reducing uncertainty in structural biology and material science applications. Its defined solid-state properties also facilitate quality control during pharmaceutical pre-formulation studies.

Structure-Activity Relationship (SAR) Studies in Drug Discovery

The unique 1,1-disubstituted cyclobutyl scaffold of this compound provides a conformationally constrained pharmacophore that is structurally distinct from the 3-substituted cyclobutyl analog . This geometric rigidity enhances the predictability of binding interactions and enables precise exploration of spatial requirements in target binding pockets. The compound's known lipophilicity (XLogP3-AA = 3.6) [1] also allows for more accurate computational modeling and ADME predictions in early-stage drug discovery programs.

Chemical Biology Probe Development and Bioconjugation

The meta-bromophenyl group offers a defined electronic environment and a synthetic handle for further functionalization (e.g., Suzuki coupling, Buchwald-Hartwig amination). The carboxylic acid moiety is well-suited for amide bond formation, making this compound an attractive building block for generating focused libraries of probes or inhibitors. The consistently high purity (≥95%) reported by multiple vendors ensures that subsequent derivatization steps proceed with minimal interference from impurities, enhancing yield and reproducibility in multi-step syntheses.

Analytical Method Development and Reference Standard Qualification

Given its well-characterized physicochemical properties, including canonical SMILES, InChIKey, and computed LogP, 2-[1-(3-bromophenyl)cyclobutyl]acetic acid serves as a reliable reference standard for developing and validating HPLC, LC-MS, and NMR methods . Its documented melting point and purity specifications facilitate its use as a calibrant or system suitability standard in quality control laboratories, particularly when analyzing related aryl acetic acid derivatives or metabolites.

Technical Documentation Hub

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